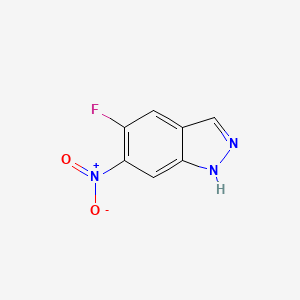

5-Fluoro-6-nitro-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSRHHJSNKBZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360952-20-0 | |

| Record name | 5-FLUORO-6-NITRO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 5 Fluoro 6 Nitro 1h Indazole and Its Analogues

Reactivity of the Fluoro Moiety (e.g., Nucleophilic Displacement Reactions)

The fluorine atom at the 5-position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comunc.edu This reactivity is enhanced by the presence of the electron-withdrawing nitro group at the 6-position, which activates the aromatic ring towards nucleophilic attack. Consequently, the fluoro group can be displaced by various nucleophiles. ambeed.com

For instance, in a related system, the nucleophilic displacement of a fluoride (B91410) ion on a nitro-activated derivative by ammonia (B1221849) has been demonstrated. mdpi.comunipa.it This type of reaction allows for the introduction of nitrogen-based functional groups. Other nucleophiles such as alkoxides and hydroxides can also be employed to replace the fluorine atom. ambeed.com The amenability of fluorinated indazoles to SNAr reactions makes them valuable intermediates in the synthesis of more complex molecules. ossila.com

Transformations of the Nitro Group (e.g., Reductive Pathways to Amino Derivatives)

The nitro group at the 6-position is a key functional handle that can be readily transformed into an amino group through reduction. ambeed.comambeed.com This conversion is a common and crucial step in the synthesis of various indazole derivatives. nih.govresearchgate.net Several reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C), is a standard method for nitro group reduction. ambeed.comambeed.com

Metal/Acid Systems: Combinations like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in the presence of an acid are also effective. ambeed.comresearchgate.net

The resulting 6-amino-5-fluoro-1H-indazole is a valuable intermediate for further derivatization, allowing for the introduction of a wide range of substituents through reactions targeting the amino group. researchgate.net For example, the amino group can be acylated to form amides or participate in coupling reactions to build more complex structures.

Electrophilic Aromatic Substitution on the Indazole Core

The indazole ring system can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating nitro group in 5-fluoro-6-nitro-1H-indazole would influence the position and feasibility of such reactions. ambeed.comambeed.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. ambeed.comambeed.com For instance, the nitration of an indazole derivative has been reported as a key step in a synthetic sequence. mdpi.comunipa.it The regioselectivity of these substitutions is governed by the existing substituents on the benzene (B151609) portion of the indazole core.

Metalation and Formation of Organometallic Intermediates

The indazole ring can be metalated by treatment with strong bases like butyllithium (B86547) or sodium amide, leading to the formation of organometallic intermediates. ambeed.com This process typically involves the deprotonation of one of the ring's carbon atoms, creating a nucleophilic center that can react with various electrophiles. ambeed.com While direct metalation of this compound might be complicated by the presence of the acidic N-H and the reactive nitro group, related indazole systems have been successfully metalated. rsc.org These organometallic intermediates are highly useful for introducing a variety of substituents onto the indazole scaffold. ossila.comresearchgate.net

Cycloaddition Reactions Involving Indazole Systems

Indazole systems can participate in cycloaddition reactions, such as [3+2] cycloadditions. ambeed.com These reactions involve the five-membered pyrazole (B372694) ring of the indazole acting as a dipole or dipolarophile. For example, indazoles can react with azides or nitrile oxides. ambeed.com The specific reactivity in cycloaddition reactions would depend on the substituents present on the indazole ring. There are also examples of cycloaddition reactions being used to construct the indazole ring itself. researchgate.netresearchgate.net

Functional Group Interconversions and Modifications on the this compound Scaffold

Beyond the primary transformations of the fluoro and nitro groups, other functional group interconversions can be performed on the this compound scaffold. ambeed.comvanderbilt.edu These modifications allow for the fine-tuning of the molecule's properties. Examples of such transformations include:

Esterification/Amidation: If a carboxylic acid group were present, it could be converted to an ester or an amide. ambeed.comevitachem.com

Alkylation/Acylation: The nitrogen atoms of the indazole ring can be alkylated or acylated, although this can lead to mixtures of N1 and N2 substituted products. thieme-connect.de The ratio of these products is influenced by steric and electronic factors. thieme-connect.de

These interconversions provide access to a diverse library of compounds based on the this compound core. ambeed.com

Investigation of Tautomerism and Isomerism in Substituted 1H-Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netsci-hub.se The 1H-tautomer is generally the more thermodynamically stable form. sci-hub.sebeilstein-journals.org However, the position of this equilibrium can be influenced by factors such as the solvent and the nature of the substituents on the indazole ring. researchgate.net

In some cases, the 2H-tautomer can be stabilized by intramolecular hydrogen bonding or through the formation of intermolecular hydrogen-bonded dimers. researchgate.net The specific tautomeric form present can have a significant impact on the molecule's chemical reactivity and biological activity. nih.gov Alkylation of N-unsubstituted indazoles can lead to a mixture of N1 and N2 isomers, and the ratio of these isomers is dependent on the reaction conditions and the substitution pattern of the indazole. thieme-connect.debeilstein-journals.org

Biological and Pharmacological Research on Indazole Derivatives, with a Focus on Fluorine and Nitro Substituted Analogues

Antineoplastic and Antiproliferative Activities

Indazole derivatives are well-established as a promising class of compounds in the development of anticancer agents. researchgate.netnih.gov The strategic placement of fluorine and nitro groups on the indazole scaffold has been explored to enhance potency and selectivity against various cancer-related targets.

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and migration. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of tyrosine kinases whose aberrant activation is linked to various cancers. nih.gov Research has shown that indazole derivatives can be potent FGFR inhibitors. Notably, the presence of a fluorine substitution at the 6-position of the indazole ring has been found to significantly improve both enzymatic activity and cellular potency. One such 1H-indazol-3-amine derivative demonstrated high potency against FGFR1 (IC₅₀ < 4.1 nM) and FGFR2 (IC₅₀ = 2.0 nM). nih.govnih.gov

Other Kinases: Beyond FGFRs, the indazole scaffold has been utilized to target other key kinases. Derivatives have been developed as inhibitors of Rho-associated coiled-coil kinases (ROCKs), which play roles in cell proliferation and apoptosis. nih.gov Additionally, certain 3-aryl-indazole derivatives have been identified as potent inhibitors of pan-Trk, a family of tyrosine kinases whose abnormal expression is linked to various human cancers. nih.gov The substitution pattern on the indazole ring is critical for achieving selectivity and potency against these different kinase targets.

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. Several fluoro- and nitro-substituted indazole derivatives have been shown to effectively trigger this process in cancer cells through various mechanisms.

One study on a series of indazole derivatives revealed that a lead compound promoted apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov The mechanism was linked to the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

The antiproliferative activity of fluorine and nitro-substituted indazoles has been confirmed across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined for several derivatives, demonstrating a range of efficacy.

For instance, N-[6-indazolyl]arylsulfonamides derived from 6-nitroindazoles exhibited significant activity against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines, with IC₅₀ values ranging from 4.21 to 18.6 µM. nih.gov In another study, a 6-fluoro-substituted 1H-indazol-3-amine derivative showed potent activity against the KG-1 (myeloid leukemia) and SNU-16 (gastric carcinoma) cell lines with IC₅₀ values of 25.3 nM and 77.4 nM, respectively. nih.govnih.gov

The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives.

Antimicrobial Activities

In addition to their anticancer properties, indazole derivatives have been investigated for their potential as antimicrobial agents. The inclusion of nitro and fluoro groups can enhance their activity against various pathogens. orientjchem.orgscielo.br

Research has demonstrated that certain substituted indazoles possess activity against both Gram-negative and Gram-positive bacteria. A study of N-methyl-3-aryl indazole derivatives found that some compounds exhibited superior activity against the Gram-negative bacterium Xanthomonas campestris and excellent activity against the Gram-positive bacterium Bacillus megaterium. orientjchem.org

Furthermore, derivatives of 6-nitro-1H-indazole have been synthesized and screened for their antibacterial properties. scielo.br While specific data for 5-Fluoro-6-nitro-1H-indazole is limited, related compounds like 3-chloro-6-nitro-1H-indazole derivatives have shown potent activity against protozoan parasites such as Leishmania infantum, indicating the potential of the nitroindazole scaffold in combating microbial infections. nih.gov

The table below presents the antibacterial activity of selected indazole derivatives.

The emergence of fungal resistance necessitates the development of new antifungal agents. Indazole derivatives have emerged as a promising scaffold for this purpose. A series of indazole-linked triazoles were synthesized and evaluated, with one 5-bromo substituted analogue showing significant in vitro antifungal activity against a variety of fungal species, including Candida spp. and Aspergillus spp. nih.gov This compound also demonstrated excellent efficacy in a murine model of Candida albicans infection. nih.gov

Other studies have also highlighted the antifungal potential of indazoles. Specific N-methyl-3-aryl indazole derivatives were found to have potent activity against the pathogenic fungus Candida albicans. orientjchem.org The synthesis of 6-nitro-1H-indazole derivatives for screening as antifungal agents further underscores the perceived potential of this class of compounds in addressing fungal infections. scielo.br

Antileishmanial and Other Antiparasitic Properties

Indazole derivatives, particularly those bearing a nitro group, have demonstrated significant potential as antiparasitic agents. Research has highlighted their efficacy against a range of protozoan parasites, including Leishmania species, Trypanosoma cruzi, and Acanthamoeba castellanii.

A series of 2-benzyl-5-nitroindazolin-3-one derivatives were evaluated for their in vitro activity against Leishmania amazonensis. nih.govnih.gov Several of these compounds exhibited potent and selective activity. For instance, eight derivatives showed a selectivity index greater than 10 and a 50% inhibitory concentration (IC50) of less than 1 µM against the promastigote stage of the parasite. nih.gov Notably, four of these compounds were as active as the standard drug Amphotericin B against intracellular amastigotes. nih.gov The structure-activity relationship (SAR) analysis revealed that hydrophilic fragments at position 1 of the indazole ring played a crucial role in enhancing the selectivity of these compounds. nih.govnih.gov

Furthermore, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and identified as promising antileishmanial candidates. nih.govresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by inhibiting the Leishmania trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.govresearchgate.net

Beyond leishmaniasis, 5-nitroindazole (B105863) derivatives have shown efficacy against other protozoan parasites. Several 5-nitroindazole derivatives displayed significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netmdpi.com In a study of ten 5-nitroindazole derivatives against Acanthamoeba castellanii, some compounds were more effective against trophozoites than the reference drug chlorhexidine digluconate, with IC50 values below 5 µM. One derivative, in particular, demonstrated an 80% activity against cysts, surpassing the efficacy of the reference drug. nih.gov

The antiparasitic activity of these nitroindazole derivatives is thought to be linked to the generation of oxidative stress within the parasite, a mechanism that is particularly effective due to the parasite's limited endogenous antioxidant defenses. mdpi.com

Table 1: Antileishmanial Activity of Selected Nitroindazole Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis | Potent and selective activity; some as active as Amphotericin B. | nih.govnih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major | Promising growth inhibitors; potential TryR inhibitors. | nih.govresearchgate.net |

| 5-nitroindazole derivatives | Trypanosoma cruzi | Significant trypanocidal activity. | researchgate.netmdpi.com |

| 5-nitroindazole derivatives | Acanthamoeba castellanii | High efficacy against trophozoites and cysts. | nih.gov |

Anti-inflammatory and Analgesic Properties of Indazole Analogues

Indazole derivatives are well-recognized for their anti-inflammatory and analgesic properties. researchgate.netnih.gov The incorporation of fluorine into the indazole scaffold has been shown to enhance these activities. For example, a 6-fluoroindazole derivative was developed as a selective antagonist of the TRPA1 (transient receptor potential A1) cation channel, a key player in inflammation. This compound demonstrated potent in vitro activity with an IC50 of 0.043 μM and exhibited in vivo anti-inflammatory effects. nih.gov

Furthermore, 5-fluoroindazole derivatives have been investigated as inhibitors of p38 kinase and RIP2 kinase, both of which are involved in inflammatory pathways. nih.gov Several 5-fluoroindazole compounds showed promising inhibitory action against RIP2 kinase. nih.gov

A series of 3-(indol-5-yl)-indazoles were designed and evaluated for their anti-inflammatory activities in macrophages. One compound, in particular, was found to inhibit the LPS-induced expression of the pro-inflammatory cytokines TNF-α and IL-6 with IC50 values of 0.89 and 0.53 µM, respectively. nih.gov Structure-activity relationship studies indicated that halogen substitutions on the benzamide moiety were crucial for the anti-inflammatory effect. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indazole Analogues

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| 6-fluoroindazole derivative | TRPA1 cation channel | Potent and selective antagonist with in vivo anti-inflammatory activity. | nih.gov |

| 5-fluoroindazole derivatives | p38 kinase, RIP2 kinase | Promising inhibitory action against inflammatory kinases. | nih.gov |

| 3-(indol-5-yl)-indazoles | TNF-α and IL-6 expression | Inhibition of pro-inflammatory cytokine production in macrophages. | nih.gov |

Antiviral Activities (e.g., Anti-HIV)

The indazole scaffold has been explored for its potential antiviral properties, with a particular focus on anti-HIV activity. While direct studies on this compound are limited, research on related nitro-substituted heterocyclic compounds provides valuable insights.

Several studies have investigated the anti-HIV activity of nitroimidazole derivatives. znaturforsch.comresearchgate.netnih.govnih.govresearchgate.net These compounds have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that target a key enzyme in the HIV replication cycle. znaturforsch.comresearchgate.netnih.govnih.govresearchgate.net For instance, a series of 5-substituted piperazinyl-4-nitroimidazole derivatives were synthesized and tested against HIV-1 and HIV-2 in MT-4 cells. nih.govnih.gov One compound showed notable inhibition of both HIV-1 (EC50 0.45 µg/mL) and HIV-2 (EC50 0.50 µg/mL). nih.gov

Another study focused on 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,1'-biaryl)-4-yl-piperazine derivatives, with one compound demonstrating inhibitory activity against HIV-1 with an EC50 of 2.60 µg/mL. researchgate.net These findings suggest that the nitro-substituted heterocyclic core can serve as a valuable template for the design of novel anti-HIV agents. The introduction of a fluorine atom to such a scaffold could potentially enhance its activity and pharmacokinetic properties.

Enzyme Inhibition Studies (e.g., Paraoxonase 1 (PON1), Lactoperoxidase, Nitric Oxide Synthase (NOS))

Indazole derivatives have been identified as potent inhibitors of various enzymes implicated in different physiological and pathological processes.

Nitric Oxide Synthase (NOS) Inhibition: Fluorinated indazoles have emerged as novel selective inhibitors of nitric oxide synthase (NOS). nih.gov A study on 4,5,6,7-tetrafluoroindazoles revealed that fluorination of the aromatic ring increased the inhibitory potency and selectivity for NOS-II (inducible NOS) over NOS-I (neuronal NOS). For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I activity. nih.gov 7-Nitroindazole is another well-known inhibitor of neuronal NOS and has been shown to reduce the threshold for isoflurane anesthesia, suggesting a role for the NO pathway in consciousness. nih.gov

Paraoxonase 1 (PON1) Inhibition: Paraoxonase 1 is an antioxidant enzyme, and its inhibition can have pharmacological implications. nih.govresearchgate.net A study on the in vitro effects of some indazoles on human serum PON1 activity showed that these compounds act as competitive inhibitors with Ki values in the micromolar range (26.0 ± 3.00 to 111 ± 31.0 μM). nih.gov Molecular docking studies have helped to elucidate the probable binding mechanisms of these indazoles within the active site of PON1. nih.govresearchgate.net

Lactoperoxidase (LPO) Inhibition: Lactoperoxidase is an antimicrobial enzyme, and its inhibition can impact the immune system. nih.gov Several indazole derivatives, including fluoro-substituted ones, have been shown to be strong inhibitors of bovine milk LPO, with Ki values ranging from 4.10 to 252.78 µM. nih.gov

Table 3: Enzyme Inhibition by Indazole Derivatives

| Enzyme | Inhibitor Type | Key Findings | Reference |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Fluorinated indazoles, 7-Nitroindazole | Selective inhibition of NOS isoforms; fluorination enhances potency and selectivity. | nih.govnih.gov |

| Paraoxonase 1 (PON1) | Indazole derivatives | Competitive inhibition with micromolar Ki values. | nih.govresearchgate.net |

| Lactoperoxidase (LPO) | Fluoro-substituted indazoles | Strong inhibitory effect on LPO activity. | nih.gov |

Modulation of Intracellular Biochemical Pathways and Signaling Cascades

The biological effects of indazole derivatives are often mediated through their interaction with and modulation of intracellular biochemical pathways and signaling cascades. As discussed in the context of their anti-inflammatory properties, fluorinated indazoles can inhibit key signaling molecules like p38 kinase and RIP2 kinase. nih.gov The p38 MAP kinase pathway is a critical signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines. By inhibiting p38 kinase, these compounds can effectively dampen the inflammatory response.

Similarly, the inhibition of NOS by fluorinated and nitro-substituted indazoles directly impacts the nitric oxide signaling pathway. nih.gov Nitric oxide is a crucial signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and immune responses. Dysregulation of NO signaling is implicated in various diseases, and the ability of indazole derivatives to selectively inhibit NOS isoforms makes them valuable tools for studying and potentially treating these conditions.

The anti-HIV activity of nitroimidazole derivatives as NNRTIs is another example of their ability to interfere with a critical biochemical pathway – in this case, the reverse transcription of the viral RNA genome into DNA, a crucial step in the HIV life cycle. researchgate.net While the specific intracellular targets and signaling pathways modulated by this compound are yet to be fully elucidated, the research on related analogues provides a strong foundation for future investigations into its mechanisms of action.

Medicinal Chemistry and Drug Discovery Applications of the Indazole Scaffold

The Indazole Nucleus as a Privileged Scaffold for Therapeutic Agents

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The indazole nucleus fits this description perfectly, being a key structural motif in a diverse array of pharmacologically active compounds. Its versatility stems from several key features: the aromatic nature of the bicyclic system, the presence of two nitrogen atoms that can act as both hydrogen bond donors and acceptors, and the multiple sites available for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neurological effects. This wide-ranging activity has cemented the indazole core as a valuable starting point for drug discovery programs targeting various diseases. The thermodynamic stability of the 1H-indazole tautomer over the 2H-form often makes it the predominant isomer in physiological conditions, further contributing to its utility in rational drug design. The presence of this scaffold in numerous marketed drugs and clinical candidates is a testament to its therapeutic importance.

Structure-Activity Relationship (SAR) Investigations for Substituted Indazoles

Key findings from various SAR studies on indazole derivatives can be summarized as follows:

Substitution at N1 and N2: The nitrogen atoms of the pyrazole (B372694) ring are common points for modification. Alkylation or arylation at the N1 position can significantly impact a compound's pharmacokinetic profile and target engagement. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups were found to be among the most potent substituents.

Substitution at C3: The C3 position is another critical site for derivatization. In many kinase inhibitors, the substituent at C3 is responsible for key interactions within the ATP-binding pocket of the target enzyme. For example, in a series of 3-substituted 1H-indazoles investigated for IDO1 enzyme inhibition, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity.

Substitutions on the Benzene (B151609) Ring (C4, C5, C6, C7): Modifications to the carbocyclic part of the indazole scaffold are vital for modulating potency, selectivity, and physicochemical properties.

C4-Substitution: In the development of CCR4 antagonists, it was observed that methoxy- or hydroxyl-containing groups were the more potent indazole C4 substituents.

C5 and C6-Substitutions: The electronic nature of substituents at these positions can play a pivotal role. For instance, in a series of 1H-indazole-3-amine derivatives with antitumor activity, the presence of a para-fluorine on a phenyl ring attached to the C5 position was found to be crucial. SAR studies have also revealed that aryl groups on both the C3 and C6 positions of the indazole core were critical for certain kinase inhibitory activities.

C7-Substitution: Steric hindrance can be a factor at this position. For CCR4 antagonists, only small groups were well-tolerated at C5, C6, or C7, with C6 analogues being generally preferred.

These examples underscore the importance of systematic SAR studies in elucidating the complex interplay between the substitution pattern of the indazole ring and its biological function, guiding the design of more effective and selective therapeutic agents.

Strategic Role of Fluorine Substitution in Modulating Bioactivity, Lipophilicity, and Metabolic Stability

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of fluorine—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on bioactivity, lipophilicity, and metabolic stability.

Modulation of Bioactivity: The high electronegativity of fluorine can alter the electronic environment of the indazole scaffold, influencing the pKa of nearby functional groups. This can affect how the molecule interacts with its biological target. A change in acidity or basicity can lead to stronger hydrogen bonds or other electrostatic interactions within a receptor's binding site, thereby enhancing potency.

Metabolic Stability: One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. Many drug molecules are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. Replacing a metabolically vulnerable hydrogen atom with fluorine can block this metabolic pathway, as the C-F bond is exceptionally strong and resistant to cleavage. This "metabolic blocking" strategy can prolong the drug's half-life, increase its bioavailability, and lead to a more consistent therapeutic effect. For a scaffold like indazole, introducing a fluorine atom at a position susceptible to oxidative metabolism, such as the 5-position, is a rational approach to improve its drug-like properties.

Rational Design and Optimization of Novel 5-Fluoro-6-nitro-1H-indazole Derivatives for Enhanced Therapeutic Profiles

While this compound is a documented chemical structure, there is a notable absence of published research specifically detailing the rational design and optimization of its derivatives for therapeutic applications. However, based on established principles of medicinal chemistry and the known biological activities of related compounds, a hypothetical framework for the rational design of such derivatives can be proposed.

The strategic placement of the fluoro group at the C5 position and the nitro group at the C6 position provides a unique chemical scaffold with multiple avenues for optimization.

Potential Therapeutic Applications: Research on related nitroindazoles suggests that derivatives of this compound could be explored for antiproliferative and antimicrobial activities. For instance, various 6-nitroindazole (B21905) derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular properties. Similarly, 5-nitroindazole (B105863) derivatives have shown promise as antiprotozoal agents.

Strategies for Rational Design and Optimization:

Exploiting the Fluoro Substituent: The 5-fluoro group would be expected to confer favorable pharmacokinetic properties. As discussed previously, it can enhance metabolic stability by blocking potential sites of oxidation on the benzene ring. Furthermore, its electronic properties can modulate the acidity of the N1-H of the pyrazole ring and influence the binding affinity of the molecule to its target.

Combinatorial Approach: A rational design strategy would involve creating a library of compounds based on the 5-fluoro-6-amino-1H-indazole intermediate. By systematically varying the substituents introduced at the 6-amino position, medicinal chemists could perform detailed SAR studies to identify the optimal chemical functionalities for a desired biological activity.

While specific examples of optimized this compound derivatives are not available in the current literature, the foundational principles of medicinal chemistry provide a clear roadmap for how this scaffold could be rationally developed into novel therapeutic agents.

Development of Indazole-Containing Compounds as Clinical Candidates and Marketed Pharmaceuticals

The success of the indazole scaffold in drug discovery is best illustrated by the number of compounds that have progressed through clinical trials to become marketed pharmaceuticals. These drugs target a wide range of diseases, from cancer to inflammatory conditions and chemotherapy-induced nausea, highlighting the broad therapeutic applicability of this privileged structure.

Several notable examples of FDA-approved drugs feature the indazole core:

Axitinib (Inlyta®): An anti-cancer agent used for the treatment of advanced renal cell carcinoma. nih.gov It functions as a potent and selective tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs). nih.gov

Pazopanib (Votrient®): Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. daicelpharmastandards.commdpi.com It targets multiple receptors, including VEGFR and platelet-derived growth factor receptors (PDGFR). mdpi.com

Niraparib (Zejula®): An orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govfda.gov

Entrectinib (Rozlytrek®): A selective tyrosine kinase inhibitor for the treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. nih.govacs.org

Benzydamine (B159093) (Tantum Verde®): A locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, used for the relief of inflammatory conditions of the mouth and throat. wikipedia.orgnih.gov

Granisetron (Kytril®): A serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy. nih.govmedkoo.com

The table below summarizes key information about these marketed indazole-containing drugs.

| Drug Name | Brand Name(s) | Mechanism of Action | Primary Therapeutic Use |

| Axitinib | Inlyta® | Tyrosine kinase inhibitor (VEGFR-1, -2, -3) nih.gov | Advanced renal cell carcinoma nih.gov |

| Pazopanib | Votrient® | Tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) daicelpharmastandards.commdpi.com | Renal cell carcinoma, soft tissue sarcoma daicelpharmastandards.com |

| Niraparib | Zejula® | PARP inhibitor (PARP-1, PARP-2) nih.gov | Ovarian, fallopian tube, peritoneal cancer nih.gov |

| Entrectinib | Rozlytrek® | Tyrosine kinase inhibitor (TRK A/B/C, ROS1, ALK) nih.govwikipedia.org | NTRK+ solid tumors, ROS1+ NSCLC wikipedia.org |

| Benzydamine | Tantum Verde®, Difflam® | NSAID, inhibits pro-inflammatory cytokines wikipedia.orgnih.gov | Mouth and throat inflammation nih.gov |

| Granisetron | Kytril®, Sancuso® | Serotonin 5-HT3 receptor antagonist nih.gov | Chemotherapy-induced nausea and vomiting nih.gov |

The continued success of these and other indazole-based compounds in clinical development ensures that this remarkable scaffold will remain a focus of medicinal chemistry research for the foreseeable future.

Future Research Directions and Emerging Therapeutic Potential

Exploration of Novel and Sustainable Synthetic Routes for 5-Fluoro-6-nitro-1H-indazole

The synthesis of indazole derivatives is a well-explored area, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. Traditional methods are often being replaced by novel strategies that offer improved yields and scalability. hilarispublisher.com

Future research is focused on several key areas:

Catalysis: The use of catalysis, including transition-metal catalysis (e.g., palladium), is a key strategy for forming the indole (B1671886) core structure. nih.gov Exploring new catalytic systems could provide more direct and sustainable routes to complex indazole derivatives, minimizing the need for stoichiometric reagents. nih.gov

Green Chemistry: Emphasis is being placed on developing synthetic routes that align with the principles of green chemistry. This includes using safer solvents, reducing energy consumption, and designing reactions with high atom economy. The development of efficient and scalable synthetic routes is crucial for the cost-effective production of drug candidates. hilarispublisher.com

The exploration of these novel synthetic methodologies is expected to accelerate the discovery of new indazole-based drug candidates by providing access to diverse chemical structures for biological screening. hilarispublisher.com

Identification and Validation of New Biological Targets for Indazole Derivatives

Indazole derivatives have demonstrated a remarkable breadth of biological activity, acting on a wide array of molecular targets. nih.gov This versatility suggests that the full therapeutic potential of the indazole scaffold has yet to be unlocked.

Known targets for indazole-based compounds include:

Protein Kinases: Many indazole derivatives are potent kinase inhibitors. nih.gov They have been developed to target Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Pim kinases. nih.govrsc.orgnih.gov

Enzymes in Neurodegenerative Disease: Substituted indazole derivatives have been identified as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and Beta-secretase 1 (BACE1). nih.govtandfonline.com

Other Enzymes: Research has shown indazole hybrids can act as dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. researchgate.net They have also been investigated as inhibitors of indoleamine-2,3-dioxygenase1 (IDO1) and carbonic anhydrases (CAs). nih.govnih.gov

Future research will focus on identifying and validating novel biological targets. This involves screening indazole libraries against new therapeutic targets and using techniques like chemical proteomics to elucidate the mechanism of action for active compounds. The wide range of pharmacological properties associated with indazoles—including antitumor, anti-HIV, antibacterial, and anti-inflammatory activities—highlights the potential for discovering new applications for these compounds. nih.govresearchgate.net

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | FGFR, VEGFR, EGFR, Pim, Aurora | Cancer | nih.gov |

| Enzymes | AChE, BuChE, BACE1 | Alzheimer's Disease | nih.gov |

| Enzymes | IDO1 | Cancer | nih.gov |

| Enzymes | Thymidine phosphorylase, α-glucosidase | Metabolic Disorders, Cancer | researchgate.net |

Development of Multi-Targeted Therapeutic Agents Based on the Indazole Scaffold

The concept of multi-target drugs is a promising therapeutic approach, particularly for complex diseases like cancer and Alzheimer's. nih.gov The indazole scaffold is well-suited for the design of such agents due to its ability to interact with multiple biological targets.

Recent research has successfully developed indazole derivatives with multi-target profiles:

Alzheimer's Disease: A family of 5-substituted indazole derivatives has been shown to simultaneously inhibit AChE, BuChE, and BACE1. nih.govtandfonline.com Some of these compounds also exhibit anti-inflammatory and neuroprotective effects, adding to their therapeutic potential. nih.govtandfonline.com

Cancer: Several approved anticancer drugs with an indazole core, such as Pazopanib, are multi-kinase inhibitors. rsc.org Researchers have also developed novel indazole-based compounds that serve as dual inhibitors of EGFR and VEGFR-2. researchgate.net

The development of multi-target agents is a key future direction. By designing molecules that can modulate several disease-related pathways at once, it may be possible to achieve greater efficacy and overcome some of the limitations of single-target therapies. nih.govresearchgate.net

Strategies for Overcoming Drug Resistance Mechanisms with Indazole Analogues

Drug resistance is a major obstacle in chemotherapy and other treatments, limiting the effectiveness of a wide range of chemical drugs. nih.goveurekaselect.com The development of novel compounds that can circumvent resistance mechanisms is a critical need in medicinal chemistry.

The indazole scaffold has emerged as a valuable platform for developing agents to combat drug resistance. A notable example is in the treatment of non-small cell lung cancer (NSCLC), where resistance to EGFR inhibitors often emerges. Researchers have designed and optimized indazole-based covalent inhibitors that can effectively target drug-resistant, mutated forms of EGFR (e.g., EGFR-L858R/T790M). nih.govacs.org These inhibitors are designed to be conformationally less flexible and form a covalent bond with the target protein, providing a robust mechanism of inhibition. nih.gov

Future strategies will likely involve:

Structural Modification: Systematically modifying the indazole scaffold to create analogues with different binding modes or the ability to inhibit alternative signaling pathways. nih.gov

Targeting Resistance Pathways: Designing indazole derivatives that specifically inhibit the molecular machinery responsible for drug resistance.

Combination Therapies: Investigating the use of indazole-based agents in combination with existing drugs to prevent or reverse resistance.

The continued development of new indazole derivatives is essential to address the challenge of drug resistance and improve patient outcomes. nih.gov

Integration of Advanced Computational Approaches in the Design of Next-Generation Indazole Pharmaceuticals

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the identification and optimization of lead compounds. nih.govemanresearch.org The integration of these computational methods is crucial for the rational design of novel indazole-based pharmaceuticals.

Computational approaches are used at various stages of the drug discovery process:

Virtual Screening: Pharmacophore modeling and virtual screening of chemical databases are used to identify new indazole derivatives with potential inhibitory activity against a specific target. nih.gov This approach has been used to discover novel lipoxygenase inhibitors based on the indazole scaffold. nih.gov

Molecular Docking: Docking studies are employed to predict the binding modes of indazole derivatives within the active site of a target protein, such as the enzyme trypanothione (B104310) reductase in Leishmania. tandfonline.com This provides insights into the key interactions that govern binding affinity and selectivity.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical relationship between the chemical structure of indazole derivatives and their biological activity. nih.gov These models serve as powerful filtering tools for screening large libraries and designing new compounds with improved potency. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the development process. researchgate.netemanresearch.org

The synergy between computational predictions and experimental validation creates a more efficient and rational workflow for drug design. jddhs.com As computational power and algorithms continue to advance, these methods will play an increasingly important role in designing the next generation of highly specific and potent indazole-based therapeutics. jddhs.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.